molecular formula C19H19F3N2O2S B3014364 2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034622-16-5

2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B3014364
CAS No.: 2034622-16-5
M. Wt: 396.43
InChI Key: LEMXUDAGRZHVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

The study by Sosnovskikh et al. (2014) discusses the cycloaddition reactions of chromones with azomethine ylides to produce pyrrolidines and dipyrrolidines. This research could suggest that the compound may also participate in cycloaddition reactions due to the presence of a pyrrolidinyl group, potentially leading to novel heterocyclic structures (Sosnovskikh et al., 2014).

Electropolymerization

Research by Sotzing et al. (1996) on the electropolymerization of bis(pyrrol-2-yl) arylenes indicates that compounds containing pyrrolidinyl groups could be used in the synthesis of conducting polymers. This suggests potential applications in material science, particularly in the development of new conducting polymers (Sotzing et al., 1996).

Ketone Synthesis

Keumi et al. (1988) presented a method for ketone synthesis using 2-(trifluoromethylsulfonyloxy)pyridine, which could imply that the trifluoromethyl and pyridinyl groups in the target compound may facilitate reactions related to ketone or aromatic ketone synthesis (Keumi et al., 1988).

Hydrocarbon Oxygenation

A study by Shul’pin et al. (2012) on hydrocarbon oxygenation using oxone catalysis could indicate potential oxidative applications for the compound, given its structural components that may favor electron transfer and oxidation reactions (Shul’pin et al., 2012).

Photoadducts and Cycloaddition

Research by Shimo et al. (1987) on the photoadducts of pyrones with chloroethylenes and their dehydrochlorination could suggest that the compound might be involved in similar photochemical reactions or cycloadditions, given its reactive functional groups (Shimo et al., 1987).

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMXUDAGRZHVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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